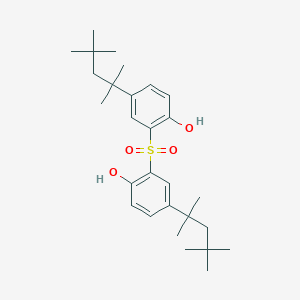

Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)-

Description

The exact mass of the compound Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119944. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]sulfonyl-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O4S/c1-25(2,3)17-27(7,8)19-11-13-21(29)23(15-19)33(31,32)24-16-20(12-14-22(24)30)28(9,10)18-26(4,5)6/h11-16,29-30H,17-18H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTGYJHIOQZSAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)S(=O)(=O)C2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065892 | |

| Record name | Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15452-89-8 | |

| Record name | 2,2′-Sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15452-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,2'-sulfonylbis(4-(1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015452898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15452-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Sulfonylbis(4-tert-octylphenol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2′-Sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol] | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R63YS3BZ7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,2'-Sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol]

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol], a sterically hindered bisphenol sulfone. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the preparation and analytical validation of this compound.

Introduction: The Significance of Sterically Hindered Bisphenol Sulfones

Diaryl sulfones are a class of compounds with significant applications in various fields, including high-performance polymers and pharmaceuticals. The sulfonyl group (-SO₂-) imparts rigidity, thermal stability, and specific electronic properties to the molecular architecture. The substitution of the aromatic rings with bulky alkyl groups, such as the 1,1,3,3-tetramethylbutyl (tert-octyl) group, introduces unique characteristics. This steric hindrance can influence the molecule's solubility, reactivity, and intermolecular interactions, making it a valuable building block in specialized applications.

2,2'-Sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol] is of particular interest due to the ortho-positioning of the hydroxyl groups relative to the sulfonyl bridge. This arrangement allows for potential intramolecular hydrogen bonding and the formation of specific coordination complexes, which can be exploited in catalyst design and the development of novel materials with tailored properties. This guide will detail a robust synthetic pathway to this molecule and the analytical techniques required to confirm its structure and purity.

Synthesis of 2,2'-Sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol]

The synthesis of diaryl sulfones is most commonly achieved through electrophilic aromatic substitution, specifically the Friedel-Crafts sulfonylation reaction.[1][2] This approach involves the reaction of an aromatic compound with a sulfonylating agent in the presence of a catalyst. For the synthesis of the title compound, 4-(1,1,3,3-tetramethylbutyl)phenol serves as the aromatic precursor.

Synthetic Strategy: Electrophilic Aromatic Sulfonylation

The chosen synthetic route is the direct sulfonylation of 4-(1,1,3,3-tetramethylbutyl)phenol. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the bulky tert-octyl group, electrophilic attack is directed to the ortho position. The reaction of two equivalents of the phenol with a suitable sulfonylating agent yields the desired 2,2'-disubstituted product.

While various sulfonylating agents can be employed, such as sulfonyl chlorides or sulfonic anhydrides in the presence of a Lewis acid catalyst, a more direct and atom-economical approach is the use of concentrated sulfuric acid, which acts as both the reactant and the catalyst.[3][4] This method avoids the use of halogenated reagents and simplifies the reaction setup.

Detailed Experimental Protocol

Materials:

-

4-(1,1,3,3-Tetramethylbutyl)phenol (purity >98%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Methanol

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, charge 41.2 g (0.2 mol) of 4-(1,1,3,3-tetramethylbutyl)phenol.

-

Addition of Sulfuric Acid: With vigorous stirring, slowly add 9.8 g (0.1 mol) of concentrated sulfuric acid from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be monitored.

-

Reaction: After the addition is complete, heat the reaction mixture to 120-130°C and maintain this temperature with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Add 100 mL of dichloromethane and transfer the mixture to a separatory funnel.

-

Neutralization: Carefully wash the organic layer with 2 x 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from hot methanol to yield a white to off-white crystalline solid.

Characterization of 2,2'-Sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol]

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized compound.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the phenolic hydroxyl protons, and the protons of the tetramethylbutyl groups. |

| ¹³C NMR | Resonances for the distinct carbon atoms in the aromatic rings and the alkyl side chains. |

| FTIR | Characteristic absorption bands for O-H, aromatic C-H, aliphatic C-H, C=C (aromatic), and S=O stretching vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is a key tool for structural elucidation. The expected chemical shifts (δ) are:

-

~7.5-7.8 ppm: Aromatic protons ortho to the sulfonyl group.

-

~7.0-7.3 ppm: Aromatic protons meta to the sulfonyl group.

-

~5.0-6.0 ppm: Phenolic hydroxyl protons (broad singlet, may exchange with D₂O).

-

~1.7 ppm: Methylene (-CH₂-) protons of the tert-octyl group.

-

~1.3 ppm: Methyl protons of the two gem-dimethyl groups of the tert-octyl group.

-

~0.7 ppm: Methyl protons of the terminal tert-butyl group.

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides information on the carbon framework.[5] The expected chemical shifts (δ) are:

-

~150-155 ppm: Aromatic carbon attached to the hydroxyl group.

-

~140-145 ppm: Aromatic carbon attached to the tert-octyl group.

-

~125-135 ppm: Other aromatic carbons.

-

~57 ppm: Methylene carbon of the tert-octyl group.

-

~38 ppm: Quaternary carbon of the tert-octyl group attached to the aromatic ring.

-

~32 ppm: Quaternary carbon of the terminal tert-butyl group.

-

~31 ppm: Methyl carbons of the gem-dimethyl groups.

-

~29 ppm: Methyl carbons of the terminal tert-butyl group.

-

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups.[6]

-

~3400-3600 cm⁻¹: O-H stretching (sharp peak due to potential intramolecular hydrogen bonding).

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2960 cm⁻¹: Aliphatic C-H stretching.

-

~1450-1600 cm⁻¹: Aromatic C=C stretching.

-

~1300-1350 cm⁻¹ and ~1140-1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching, characteristic of sulfones.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[7][8]

-

Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 474.7.

-

Key Fragmentation: A common fragmentation pathway for diaryl sulfones involves rearrangement to a sulfinate ester followed by cleavage.[2] Other expected fragments would result from the loss of the tert-octyl side chains.

Thermal Analysis

3.2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol], TGA is expected to show high thermal stability, with the onset of decomposition likely occurring above 300°C. The decomposition profile may show multiple steps corresponding to the loss of the alkyl side chains followed by the degradation of the bisphenol sulfone backbone.[9]

3.2.2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions. A sharp endothermic peak corresponding to the melting point of the crystalline solid is expected. The melting point for this compound has been reported to be in the range of 144-148°C.

Conclusion

This guide has outlined a comprehensive approach to the synthesis and characterization of 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol]. The proposed synthetic method, based on the direct sulfonylation of 4-(1,1,3,3-tetramethylbutyl)phenol, is an efficient and direct route to this sterically hindered bisphenol sulfone. The detailed characterization protocol, employing a suite of spectroscopic and thermal analysis techniques, provides a robust framework for the analytical validation of the synthesized compound. The information presented herein should serve as a valuable resource for researchers and scientists working with this and related molecular architectures.

References

- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1964). Mass Spectrometry of Organic Compounds. Holden-Day.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Choudary, B. M., Sridhar, C., Sateesh, M., & Raghavan, K. V. (2000). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of the Chemical Society, Perkin Transactions 1, (16), 2689-2693.

- Nara, S. J., Harjani, J. R., Salunkhe, M. M., & Mane, R. B. (2001). Friedel-Crafts sulfonylation in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids. Journal of the Chemical Society, Perkin Transactions 1, (21), 2791-2793.

- Nguyen, L. N. T., Luu, N. T., Le, H. H., Phan, H. T. T., Nguyen, V. B., & Luu, T. X. T. (2023). Friedel-Crafts sulfonylation catalyzed by chloroaluminate ionic liquid immobilized on magnetic nanoparticles: Optimization by response surface methodology. The Journal of Agriculture and Development, 22(6), 78-91.

- Smiechowski, J. M., & Levsen, K. (1973). Mass spectra of some sulfinate esters and sulfones. Canadian Journal of Chemistry, 51(1), 156-161.

- European Patent Office. (1987). Process for synthesizing 4,4'-dihydroxydiphenyl sulfone (EP0220004A1).

-

SpectraBase. (n.d.). 2,2'-Sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol]. Retrieved from [Link]

- NIST Chemistry WebBook. (n.d.). Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C3294039

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Thermal decomposition of polysulfones. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR-ATR spectra of poly(aryl sulfones) and heterogeneous sulfonated.... Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. US3318956A - Process for producing dihydroxy-diphenyl sulfone - Google Patents [patents.google.com]

- 5. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Thermal decomposition of polysulfones | Semantic Scholar [semanticscholar.org]

Physical and chemical properties of sterically hindered sulfonylbisphenols

An In-Depth Technical Guide to the Physical and Chemical Properties of Sterically Hindered Sulfonylbisphenols

Executive Summary

Sterically hindered sulfonylbisphenols represent a class of organic compounds characterized by two phenol rings linked by a sulfonyl group (-SO₂-), with bulky alkyl groups positioned ortho to the hydroxyl functions. This unique structural arrangement imparts a distinct profile of physical and chemical properties, including high thermal stability, specific solubility characteristics, and potent antioxidant activity. These attributes make them valuable molecules in materials science, industrial chemistry, and increasingly, in the field of drug development as scaffolds for novel therapeutic agents. This guide provides a comprehensive exploration of their key properties, grounded in established analytical techniques. We detail the experimental methodologies for characterizing their crystal structure, solubility, thermal behavior, and antioxidant capacity, offering researchers and scientists a practical framework for their evaluation.

Introduction: The Architectural Significance of Sterically Hindered Sulfonylbisphenols

The functionality of a molecule is intrinsically linked to its three-dimensional structure. In the case of sulfonylbisphenols, the incorporation of sterically demanding groups, typically tert-butyl moieties, adjacent to the phenolic hydroxyl groups is a deliberate design choice. This "hindrance" is not a limitation but a critical feature that governs the molecule's reactivity and interactions.

The sulfonyl linker provides a strong, electron-withdrawing bridge that influences the acidity of the phenolic protons and the overall geometry of the molecule. The bulky ortho-substituents sterically shield the hydroxyl group, modulating its reactivity and, most importantly, enhancing the stability of the phenoxy radical formed during antioxidant processes. This combination of electronic and steric effects results in molecules with high thermal stability and the ability to act as potent radical scavengers.[1][2] Understanding these foundational properties is paramount for their application in designing advanced polymers, long-lasting industrial additives, and targeted pharmaceuticals.

Caption: General structure of a sterically hindered sulfonylbisphenol.

Core Physical Properties

The physical properties of these molecules dictate their behavior in the solid state, their interaction with solvents, and their performance under thermal stress.

Crystallography and Solid-State Structure

X-ray crystallography is the definitive technique for elucidating the three-dimensional structure of a molecule in a crystal.[3] For sterically hindered sulfonylbisphenols, it reveals precise data on bond lengths, bond angles, and intermolecular interactions. This atomic-level insight is crucial in drug discovery for understanding how a molecule might fit into the binding site of a protein target.[4]

The analysis typically shows that the sulfonyl group adopts a tetrahedral geometry. The bulky tert-butyl groups influence the crystal packing, often preventing the close stacking of the aromatic rings and creating specific intermolecular voids. Hydrogen bonding involving the phenolic hydroxyl groups and the sulfonyl oxygens is a dominant feature governing the crystal lattice.[5]

| Structural Parameter | Typical Value Range | Significance |

| S-O Bond Length | 1.42 - 1.45 Å | Indicates strong double bond character. |

| S-C Bond Length | 1.75 - 1.80 Å | Standard single bond length. |

| C-S-C Bond Angle | 104° - 108° | Reflects tetrahedral geometry at the sulfur atom. |

| O-S-O Bond Angle | 118° - 122° | Wider than ideal tetrahedral due to oxygen-oxygen repulsion. |

| Intermolecular H-bonds | O-H···O=S | Key interaction for crystal packing and influences melting point. |

Solubility Profile

The solubility of a compound is a critical parameter for its application, dictating how it can be formulated, purified, and utilized in biological systems. Due to their large hydrocarbon structure, sulfonylbisphenols are generally insoluble in water. However, the presence of the polar sulfonyl and hydroxyl groups allows for solubility in various organic solvents. The phenolic hydroxyl groups also confer weak acidity, enabling solubility in basic aqueous solutions through the formation of a more polar phenolate salt.

A systematic approach to determining solubility is essential for characterization.

Caption: Workflow for the determination of a compound's solubility class.

Thermal Properties

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for assessing the thermal stability of materials.[6][7]

-

TGA measures the change in mass of a sample as a function of temperature.[8] For sulfonylbisphenols, TGA curves typically show a stable baseline until high temperatures, followed by a sharp drop indicating decomposition. The onset temperature of this mass loss is a key indicator of thermal stability.

-

DSC measures the heat flow into or out of a sample as it is heated or cooled.[9] DSC scans reveal important thermal transitions, such as melting (endothermic peak) and crystallization (exothermic peak). For drug development, DSC is vital for identifying different polymorphic forms, which can have different solubilities and bioavailabilities.[9]

| Thermal Property | Technique | Typical Observation for Sulfonylbisphenols | Significance |

| Melting Point (Tm) | DSC | Sharp endothermic peak, typically >200 °C | Indicator of purity and solid-state packing efficiency. |

| Onset of Decomposition (Td) | TGA | >250-300 °C in an inert atmosphere | Defines the upper temperature limit for processing and application.[10] |

| Glass Transition (Tg) | DSC | May be observed in amorphous or polymeric forms | Indicates transition from a rigid to a more flexible state. |

| Residue at 800 °C | TGA | Low (<5%) | Indicates complete decomposition of the organic structure. |

Core Chemical Properties

The chemical properties define the molecule's identity, reactivity, and its ability to perform specific functions like antioxidation.

Spectroscopic Profile

Spectroscopy provides a "fingerprint" of the molecule, allowing for structural confirmation and purity assessment.

-

Infrared (IR) Spectroscopy: IR spectra reveal the presence of key functional groups. For sulfonylbisphenols, the most characteristic absorptions are the sharp, intense peaks from the sulfonyl group and the broad O-H stretch from the phenol.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom.[12] The symmetry of many sulfonylbisphenols can simplify their spectra. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing sulfonyl group and the electron-donating hydroxyl and alkyl groups.

| Spectroscopy | Functional Group | Characteristic Absorption / Chemical Shift |

| IR | Phenolic O-H | 3200 - 3600 cm⁻¹ (broad)[13] |

| IR | Aromatic C-H | ~3030-3100 cm⁻¹ |

| IR | Sulfonyl (S=O) | 1310 - 1350 cm⁻¹ (asymmetric) & 1140 - 1180 cm⁻¹ (symmetric)[14] |

| ¹H NMR | Phenolic OH | 4.0 - 8.0 ppm (can be broad and exchangeable with D₂O) |

| ¹H NMR | Aromatic CH | 6.5 - 8.0 ppm |

| ¹H NMR | tert-butyl CH₃ | 1.2 - 1.5 ppm (typically a sharp singlet) |

| ¹³C NMR | Aromatic C-OH | 150 - 160 ppm |

| ¹³C NMR | Aromatic C-SO₂ | 135 - 145 ppm |

Antioxidant Activity

The primary chemical function of sterically hindered phenols is their ability to act as antioxidants.[1][15] They inhibit oxidation by donating the hydrogen atom from their phenolic hydroxyl group to neutralize damaging free radicals. The bulky ortho-groups play a crucial role by sterically hindering the resulting phenoxy radical, preventing it from participating in further undesirable reactions and enhancing its stability.[2]

Caption: Mechanism of radical scavenging by a hindered phenol.

This activity can be quantified using various assays, with the Oxygen Radical Absorbance Capacity (ORAC) assay being a widely accepted standard.[16][17] The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a free radical source.[18][19]

Experimental Methodologies

To ensure scientific rigor, all claims about a molecule's properties must be supported by robust experimental data. The following protocols provide step-by-step guidance for key analyses.

Protocol: Determination of Solubility Class

This protocol systematically classifies a compound based on its solubility in a series of aqueous solvents.[20][21]

-

Preparation: Label five small test tubes: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and a control.

-

Initial Test (Water): To the "Water" tube, add ~20 mg of the sulfonylbisphenol. Add 1 mL of deionized water. Vigorously shake or vortex for 30 seconds. Observe.

-

Causality: This step distinguishes between polar (soluble) and non-polar (insoluble) compounds. Sulfonylbisphenols are expected to be insoluble.

-

-

Acid Test (HCl): If insoluble in water, add ~20 mg of the compound to the "HCl" tube. Add 1 mL of 5% HCl solution. Shake vigorously. Observe.

-

Causality: This tests for basic functional groups like amines. No dissolution is expected.

-

-

Base Test (NaOH): If insoluble in HCl, add ~20 mg of the compound to the "NaOH" tube. Add 1 mL of 5% NaOH solution. Shake vigorously. Observe.

-

Causality: This tests for acidic functional groups. The weakly acidic phenol should react to form a soluble sodium phenolate salt, indicating a positive result (Class Aw).

-

-

Strong vs. Weak Acid Test (NaHCO₃): If soluble in NaOH, add ~20 mg of the compound to the "NaHCO₃" tube. Add 1 mL of 5% NaHCO₃ solution. Shake vigorously. Observe.

-

Causality: Sodium bicarbonate is a weaker base than NaOH and will only deprotonate strong acids (like carboxylic acids). Phenols are generally not acidic enough to dissolve, confirming them as weak acids.

-

-

Classification: Based on the results, classify the compound using the workflow diagram (Figure 2). Sterically hindered sulfonylbisphenols are typically classified as Class Aw (Weak Acids) .

Protocol: Thermal Stability Analysis by TGA

This method determines the temperature at which a material begins to decompose.[10]

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

-

Instrument Calibration: Ensure the TGA instrument's balance and temperature are calibrated according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the sulfonylbisphenol into a clean TGA pan (typically alumina or platinum).

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Method Programming: Set the experimental parameters:

-

Purge Gas: Inert gas, typically Nitrogen (N₂), at a flow rate of 20-50 mL/min.

-

Causality: An inert atmosphere is used to study the intrinsic thermal stability of the material, preventing oxidative decomposition which would occur in the presence of air.

-

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a rate of 10 °C/min.

-

Causality: A controlled heating rate ensures thermal equilibrium and provides reproducible data.

-

-

-

Data Acquisition: Initiate the run. The instrument will record the sample's mass as a function of temperature.

-

Data Analysis: Plot the mass (%) versus temperature. Determine the onset temperature of decomposition (Td), which is often calculated by the instrument software as the intersection of the baseline tangent and the inflection point tangent of the mass loss curve.

Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay quantifies the antioxidant capacity of a substance by measuring its ability to inhibit the decay of a fluorescent probe.[18][22]

-

Reagent Preparation:

-

Fluorescein Stock: Prepare a stock solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

-

AAPH Radical Generator: Prepare a fresh solution of 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AAPH) in phosphate buffer.[16]

-

Trolox Standard: Prepare a series of standard dilutions of Trolox (a vitamin E analog) in phosphate buffer.[16]

-

Causality: Trolox is a well-characterized antioxidant used as a positive control and to create a standard curve, allowing the antioxidant capacity of the test compound to be expressed in "Trolox Equivalents" (TE).

-

-

Sample Solution: Prepare a solution of the sulfonylbisphenol in a suitable solvent (e.g., 7% RMCD in 50% acetone/water) and then dilute it in phosphate buffer.[22]

-

-

Assay Procedure (96-well plate format):

-

Pipette 150 µL of the fluorescein working solution into each well (blanks, standards, and samples).

-

Add 25 µL of phosphate buffer to the blank wells.

-

Add 25 µL of each Trolox standard dilution to the standard wells.

-

Add 25 µL of each sample dilution to the sample wells.

-

Incubate the plate at 37 °C for 30 minutes.

-

-

Reaction Initiation and Measurement:

-

Place the plate in a fluorescence microplate reader equipped with injectors, pre-set to 37 °C.

-

Initiate the reaction by injecting 25 µL of the AAPH solution into each well.

-

Immediately begin monitoring the fluorescence decay kinetically (e.g., every minute for 90 minutes), using excitation and emission wavelengths appropriate for fluorescein (e.g., 485 nm and 520 nm).

-

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for each well from the fluorescence decay plot.

-

Calculate the Net AUC for each standard and sample by subtracting the AUC of the blank.

-

Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.

-

Use the linear regression equation from the standard curve to determine the Trolox Equivalents (TE) for your sulfonylbisphenol samples.[19]

-

References

- Agilent Technologies, Inc. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent.

- BMG LABTECH. (2022, February 2). ORAC assay measures antioxidant capacity.

- Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties.

- Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2013). Determination of total antioxidant capacity by oxygen radical absorbance capacity (ORAC) using fluorescein as the fluorescence probe: First Action 2012.23. Journal of AOAC International, 96(6), 1372–1376.

- Held, P. (2025, September 19). Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay. Lab Manager.

- Garrett, A. R. (n.d.). Measuring Antioxidant Capacity Using the ORAC and TOSC Assays. ResearchGate.

- Sutar, K. T., & Singare, P. U. (2018). STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS. Rasayan Journal of Chemistry, 11(2), 465-474.

- Chen, Y., & Shi, H. (n.d.). Relationship structure-antioxidant activity of hindered phenolic compounds. ResearchGate.

- Amfine Chemical Corporation. (n.d.). Hindered Phenols | Antioxidants for Plastics.

- Semantic Scholar. (n.d.). Sterically Hindered Phenols as Antioxidant.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, August 30). How Does TGA Measure Polymer Thermal Stability? [Video]. YouTube.

- EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers.

- Quora. (2017, June 24). How can you determine the solubility of organic compounds?.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Farahanchi, A. (2019, September 9). Characterizing Thermal Stability of Polymer Melts Using a Capillary Rheometer. Dynisco.

- NETZSCH Analyzing & Testing. (n.d.). Thermal and Rheological Characterization of Polymers.

- ASTM International. (2017). E2550 Standard Test Method for Thermal Stability by Thermogravimetry.

- MDPI. (n.d.). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.

- ResearchGate. (n.d.). Thermal analysis graphs: (a) TG curves; (b) DTG curves; (c) DSC curves.

- ResearchGate. (n.d.). Thermal behavior description by TGA and DSC.

- AZoM.com. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.

- Metatest. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.

- University of Melbourne. (n.d.). TGA-DSC.

- PubMed Central (PMC). (n.d.). X-ray crystallography.

- ResearchGate. (2025, October 30). (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.

- Royal Society of Chemistry. (2019). Synthesis of sterically hindered 4,5-diarylphenanthrenes via acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes. Chemical Science.

- De Gruyter. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B.

- ResearchGate. (2025, August 7). Synthesis of Sterically Hindered Phenols on the Basis of 3,5-Di-tert-butyl-4-hydroxybenzyl Acetate | Request PDF.

- Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.

- W. W. Norton & Company. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition.

- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.

- Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery.

- ResearchGate. (2020, February 19). Protein X-ray Crystallography and Drug Discovery.

Sources

- 1. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 7. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 8. m.youtube.com [m.youtube.com]

- 9. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 10. store.astm.org [store.astm.org]

- 11. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. znaturforsch.com [znaturforsch.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rsc.org [rsc.org]

- 15. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. researchgate.net [researchgate.net]

- 18. agilent.com [agilent.com]

- 19. Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. scribd.com [scribd.com]

- 22. Determination of total antioxidant capacity by oxygen radical absorbance capacity (ORAC) using fluorescein as the fluorescence probe: First Action 2012.23 - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol]: A Physicochemical and Methodological Analysis

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol] (CAS No. 15452-89-8). In the absence of extensive published quantitative data, this document establishes a framework for understanding and determining its solubility in various organic solvents. We will delve into the physicochemical properties of the molecule, apply theoretical principles to predict its solubility behavior, and provide a detailed, field-proven experimental protocol for its quantitative determination. This guide is intended for researchers, scientists, and professionals in chemical and materials science who require a robust understanding of this compound's solubility for formulation, synthesis, and application development.

Introduction and Physicochemical Profile

2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol] is a complex organic molecule with distinct structural features that govern its interaction with solvents. Understanding its structure is paramount to predicting its solubility.

Chemical Identity:

The molecule's structure consists of a central sulfonyl group (SO₂) bridging two substituted phenol rings. Each phenol ring is functionalized with a large, bulky 1,1,3,3-tetramethylbutyl group. This unique combination of polar and nonpolar moieties results in a nuanced solubility profile.

-

Polar Moieties: The two hydroxyl (-OH) groups of the phenol rings and the highly polar sulfonyl (O=S=O) group can participate in hydrogen bonding and dipole-dipole interactions.

-

Nonpolar Moieties: The two large 1,1,3,3-tetramethylbutyl (or tert-octyl) groups and the aromatic rings create significant hydrophobic character, driving solubility in nonpolar environments.

Caption: Key functional groups influencing solubility.

Theoretical Framework: Predicting Solubility

The foundational principle for predicting solubility is the adage "like dissolves like."[2] This rule suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Xylene): The large, nonpolar tert-octyl groups are the dominant feature of the molecule. We can therefore predict that 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol] will exhibit high solubility in nonpolar, aromatic, and hydrocarbon solvents. The van der Waals forces between the alkyl groups and the solvent molecules would be the primary driver of dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents possess a dipole moment but do not have acidic protons for hydrogen bonding. The polar sulfonyl group and, to a lesser extent, the phenol groups will interact favorably with these solvents. Solubility is expected to be moderate to high, depending on the specific solvent's polarity.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. While the molecule's hydroxyl groups can form hydrogen bonds with these solvents, the overwhelming hydrophobic character of the two large alkyl chains will likely hinder solubility, especially in highly polar protic solvents like water. We predict slight to moderate solubility in alcohols like ethanol and very low to negligible solubility in water.[3]

The following table summarizes the predicted solubility based on this structural analysis.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane, Xylene | High | Strong van der Waals interactions between the large alkyl groups and the nonpolar solvent. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | Favorable dipole-dipole interactions with the sulfonyl group. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | H-bonding potential is offset by the large hydrophobic structure. |

| Highly Polar | Water | Very Low / Insoluble | The molecule's significant nonpolar character dominates, preventing dissolution in water.[3] |

Standard Protocol for Experimental Solubility Determination

To move beyond prediction to quantitative measurement, a robust and reproducible experimental method is required. The "shake-flask" method is a widely accepted equilibrium-based approach for determining the solubility of a compound.[4][5] This protocol is designed to be self-validating by ensuring that equilibrium is reached and that measurements are accurate.

Objective

To determine the equilibrium solubility of 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol] in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol] (analytical standard grade)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Experimental Workflow

Caption: Shake-Flask method for solubility determination.

Step-by-Step Procedure

-

Preparation: Add an excess amount of 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol] to a series of vials. The key is to add enough solid so that a visible amount remains undissolved after equilibration, ensuring a saturated solution.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial. Prepare each solvent system in triplicate for statistical validity.[4]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For complete separation, centrifuge the vials at a moderate speed.

-

Sampling and Filtration: Carefully withdraw a precise aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticulates.

-

Dilution: Perform a precise serial dilution of the filtered supernatant with the same solvent into a volumetric flask. The dilution factor should be chosen to bring the final concentration into the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). Create a calibration curve using standards of known concentrations to determine the concentration of the diluted sample.

-

Calculation: Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor. The results should be expressed in standard units such as mg/mL, g/100 mL, or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison across different solvent systems and provides a valuable reference for future formulation and process development.

Table 1: Experimentally Determined Solubility of 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol] at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Toluene | Nonpolar | TBD | TBD |

| n-Hexane | Nonpolar | TBD | TBD |

| Acetone | Polar Aprotic | TBD | TBD |

| Ethyl Acetate | Polar Aprotic | TBD | TBD |

| Ethanol | Polar Protic | TBD | TBD |

| Isopropanol | Polar Protic | TBD | TBD |

| Water | Highly Polar | TBD | TBD |

| TBD: To Be Determined experimentally using the protocol in Section 3. |

Conclusion

The solubility of 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol] is dictated by the interplay between its large, hydrophobic alkyl groups and its polar sulfonyl and hydroxyl moieties. Theoretical analysis strongly predicts high solubility in nonpolar and polar aprotic solvents, with limited solubility in polar protic solvents and negligible solubility in water. This technical guide provides the necessary theoretical foundation and a detailed, robust experimental protocol to empower researchers to quantitatively determine this compound's solubility profile. The resulting data is critical for informed decision-making in any application involving this molecule, from materials science to chemical synthesis.

References

-

LibreTexts. (2023). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-(2'-hydroxy-3,5'-di-tert-butylphenyl)-5-chlorobenzotriazole, 3864-99-1. Retrieved from [Link]

-

Tintoll. (n.d.). 2-(2'-Hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole CAS No. 3864-99-1. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1: Determination of Solubility. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 1019. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Watson International. (n.d.). Ultraviolet absorber UV-327 CAS 3864-99-1. Retrieved from [Link]

-

FIP Guidelines. (n.d.). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. Retrieved from [Link]

-

Savjani, K. N., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

GSRS. (n.d.). 2,2'-SULFONYLBIS(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL). Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2,2′-Sulfonylbis[phenol]. Retrieved from [Link]

- ChemBK. (2024). Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)- Request for Quotation. Retrieved from https://www.chembk.com/en/chem/Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-

-

PubChem. (n.d.). 4-(2,2,3,3-Tetramethylbutyl)phenol. Retrieved from [Link]

- NIST. (n.d.). Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-. NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C3294039

- U.S. Environmental Protection Agency. (2023). Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)- Substance Details. Retrieved from https://srs.epa.gov/srs/substancedetails.xhtml?casno=3294-03-9

-

Sciencemadness Wiki. (2024). Phenol. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Studies on the solubility of phenolic compounds. Retrieved from [Link]

Sources

Potential applications of novel bulky bisphenol compounds in polymer chemistry

Validation: The formation of the polyester is confirmed by the ester carbonyl peak in the FTIR spectrum. The polymer's high thermal stability (decomposition temperature > 320°C) and amorphous nature (indicated by a clear Tg and lack of a melting peak in DSC) validate the success of the structural modification. [7]Its solubility in solvents like chloroform or NMP at room temperature confirms the intended improvement in processability. [8]

Application Focus 3: Advanced Epoxy Resins

The workhorse of the epoxy resin industry is the diglycidyl ether of bisphenol A (DGEBA). [11]By replacing BPA with bulky bisphenols, particularly those containing additional functional groups (e.g., sulfone, bromine), resins with specialized properties can be developed. [12]For example, sulfone-containing bisphenols can increase Tg and thermal stability, while brominated bisphenols impart flame retardancy. [12] The synthesis involves the alkaline condensation of the bisphenol with an excess of epichlorohydrin. [12][13]

Experimental Protocol: Synthesis of a Bulky Bisphenol Epoxy Resin

This protocol describes the "Taffy" process, a one-step method for producing low-to-medium molecular weight epoxy resins. [11][12] Materials:

-

Bulky Bisphenol (e.g., Bisphenol S): 0.5 mol

-

Epichlorohydrin: 2.5 mol (large excess)

-

Sodium Hydroxide (NaOH), 40% aqueous solution

-

Organic Solvent (e.g., Toluene or MIBK)

Procedure:

-

Initial Reaction: Charge the bulky bisphenol and epichlorohydrin into a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and condenser.

-

Etherification: Heat the mixture to 60-65°C with stirring to dissolve the bisphenol. Once dissolved, begin the slow, controlled addition of the 40% NaOH solution. This step forms the glycidyl ether and is highly exothermic; careful temperature control is essential.

-

Dehydrochlorination (Ring Closing): The added NaOH also catalyzes the ring-closing reaction, converting the chlorohydrin intermediate to the epoxide ring and forming NaCl as a byproduct. The reaction is typically run for 2-4 hours.

-

Phase Separation: After the reaction, stop the agitation and allow the mixture to settle. Two layers will form: an upper organic layer containing the epoxy resin and a lower aqueous brine layer.

-

Washing and Purification: Decant the brine layer. Add an organic solvent (e.g., toluene) to the resin layer to reduce its viscosity. Wash the organic solution multiple times with hot deionized water to remove residual NaCl and NaOH.

-

Solvent Removal: Remove the solvent and any remaining water by vacuum distillation to yield the final, clear, and viscous epoxy resin.

Validation: The key parameter for an epoxy resin is its epoxy equivalent weight (EEW), determined by titration. This value is critical for calculating the correct stoichiometric amount of curing agent for subsequent thermoset formation. The structure is confirmed via NMR and FTIR, and the thermal properties (Tg) are measured by DSC. [12]

Caption: Synthesis workflow for bulky epoxy resins.

Conclusion and Future Outlook

The strategic incorporation of bulky bisphenol monomers represents a significant advancement in polymer science. It provides a robust and versatile platform for developing materials that not only address the health concerns associated with BPA but also offer tangible performance advantages over conventional polymers. The enhanced thermal stability, tailored solubility, and improved mechanical properties of these novel polycarbonates, polyesters, and epoxy resins open up new possibilities in demanding fields such as aerospace, automotive, and microelectronics. [2][14] The future of this field is intrinsically linked with the principles of green chemistry and sustainability. A major research thrust is the development of bulky bisphenols from renewable, bio-based feedstocks like lignin. [1][3]The ability to create high-performance polymers from non-petroleum sources represents a critical step towards a circular economy. [15]As synthetic methods become more efficient and the relationship between molecular architecture and macroscopic performance becomes better understood, we can expect bulky bisphenols to become indispensable tools in the design of next-generation advanced materials.

References

- E. R. T. T. Rie, et al. (2021). BPA-Free High-Performance Sustainable Polycarbonates Derived from Non-Estrogenic Bio-Based Phenols. RSC Publishing.

- Vlad-Bubulac, T., Hamciuc, C., & Petreus, O. (2009). Synthesis and Characterization of Some Polyesters and Poly(ester-imide)s Based on Bisphenol-A Derivatives. High Performance Polymers, 22(3), 345–358.

- Han, Y., et al. (2025). Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. ACS Omega.

- Shyh-Ching Yang & Wen-Yen Chiu. (2025). Synthesis of epoxy resins based on bisphenol‐S and its derivatives.

- Polymer Science Learning Center. (2005). Making Polycarbonates. University of Southern Mississippi.

- Unknown. (n.d.). Polycarbonates - synthesis, properties and environmental impact.

- Unknown. (n.d.). Influence of molecular weight on thermal and mechanical properties of bisphenol A‐based phthalonitrile resins.

- Honrel. (2024). Bisphenol A Applications in Plastics: A Key Component of Modern Manufacturing. Honrel.

- Unknown. (2025). Synthesis and Characterization of Some Polyesters and Poly(ester-imide)s Based on Bisphenol-A Derivatives.

- A. T. M. Abdur, et al. (2021). Concerning Synthesis of New Biobased Polycarbonates with Curcumin in Replacement of Bisphenol A and Recycled Diphenyl Carbonate as Example of Circular Economy. MDPI.

- Unknown. (2025). Synthesis of aromatic polyesters derived from bisphenol‐A and bis(hydroxyphenyl)butane with diacyl chloride monomers.

- Unknown. (2025).

- Epoxy Channel. (2023). Bisphenol A Epoxy Resins. YouTube.

- CN102816137A. (n.d.). Preparation method of bisphenol A liquid epoxy resin.

- R. Amutha & M. Alagar. (2021). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties. RSC Publishing.

- Unknown. (2025). Processable aromatic polyesters based on bisphenol derived from cashew nut shell liquid: synthesis and characterization.

- S. Kim & K. Y. Choi. (n.d.).

- Wikipedia. (n.d.). Plastic.

- Unknown. (n.d.). Key physical and thermal properties of bisguaiacol monomers and....

- D. J. M. van, et al. (n.d.).

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. honrel.com [honrel.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub. Synthesis and Characterization of Some Polyesters and Poly(ester-imide)s Based on Bisphenol-A Derivatives / High Performance Polymers, 2009 [sci-hub.red]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. CN102816137A - Preparation method of bisphenol A liquid epoxy resin - Google Patents [patents.google.com]

- 14. Plastic - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Investigating the Endocrine Disruption Potential of 2,2'-sulfonylbis[4-tert-octylphenol]

Foreword: Proactive Hazard Assessment in an Evolving Chemical Landscape

The proliferation of novel chemical entities in industrial and consumer products necessitates a vigilant and scientifically rigorous approach to safety assessment. 2,2'-sulfonylbis[4-tert-octylphenol], a compound structurally related to known endocrine disruptors such as Bisphenol A (BPA) and Bisphenol S (BPS), stands as a candidate requiring thorough investigation. This guide is intended for researchers, toxicologists, and drug development professionals, providing a comprehensive framework for evaluating the potential endocrine-disrupting properties of this and similar sulfonylbisphenol compounds. Our approach is rooted in a tiered, mechanism-driven testing strategy, combining in silico, in vitro, and in vivo methodologies to build a weight of evidence for informed risk assessment. We will move beyond rote protocol execution to a narrative that explains the why behind the how, fostering a deeper understanding of the scientific rationale underpinning each experimental choice.

Introduction: The Case for Investigating 2,2'-sulfonylbis[4-tert-octylphenol]

2,2'-sulfonylbis[4-tert-octylphenol] belongs to the bisphenol family, a class of chemicals characterized by two phenolic rings. The central sulfonyl group is shared with Bisphenol S (BPS), a common replacement for BPA. Extensive research has demonstrated that BPS is not an inert alternative and possesses a range of endocrine-disrupting activities, including estrogenic, anti-androgenic, and thyroid-disrupting properties.[1][2][3][4] The presence of tert-octyl groups on the phenolic rings of our target compound introduces a significant structural modification that could potentially modulate its interaction with nuclear receptors and other components of the endocrine system. The lipophilicity and steric bulk of these alkylphenolic moieties may influence receptor binding affinity, metabolic stability, and bioavailability. Therefore, a comprehensive evaluation of 2,2'-sulfonylbis[4-tert-octylphenol]'s endocrine disruption potential is not only warranted but essential for proactive environmental and human health protection.

This guide will delineate a logical, tiered approach to this evaluation, beginning with computational predictions and progressing through a suite of in vitro and in vivo assays designed to probe interactions with the estrogenic, androgenic, and thyroid pathways.

Tier 1: In Silico and In Vitro Screening - A Foundational Assessment

The initial tier of our investigation focuses on high-throughput and cost-effective methods to generate preliminary data on the likelihood of endocrine activity. This stage is crucial for hypothesis generation and for prioritizing further, more resource-intensive testing.

In Silico Predictive Modeling

Before embarking on wet-lab experiments, computational toxicology models can provide valuable insights into the potential for 2,2'-sulfonylbis[4-tert-octylphenol] to interact with key endocrine targets.[5][6] Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structures with biological activities, are particularly useful.[7][8]

Experimental Rationale: The goal is to leverage existing toxicological data of structurally similar compounds to predict the activity of our target molecule. This is a rapid and resource-efficient way to flag potential hazards.

Methodology:

-

Obtain the SMILES (Simplified Molecular-Input Line-Entry System) notation for 2,2'-sulfonylbis[4-tert-octylphenol].

-

Utilize validated QSAR models and platforms such as the OECD QSAR Toolbox, VEGA-QSAR, or commercial software packages (e.g., DEREK Nexus, Leadscope).

-

Run predictions for key endocrine disruption endpoints:

-

Estrogen Receptor (ER) binding affinity and agonism/antagonism.

-

Androgen Receptor (AR) binding affinity and agonism/antagonism.

-

Thyroid Receptor (TR) binding affinity.

-

Aromatase inhibition.

-

-

Analyze the predictions , paying close attention to the model's applicability domain and the reliability of the predictions for sulfonylbisphenol and alkylphenol structures.

Expected Outcome: A report summarizing the predicted activities, which will guide the design of subsequent in vitro assays. For instance, a strong predicted binding to the estrogen receptor would prioritize estrogenicity testing.

In Vitro Mechanistic Assays: Probing Molecular Initiating Events

In vitro assays are the cornerstone of modern toxicology, offering a controlled environment to investigate specific molecular initiating events in endocrine disruption pathways. We will employ a battery of assays to assess interactions with the estrogen, androgen, and thyroid hormone systems.

Given the known estrogenicity of many bisphenols, this is a critical starting point. We will use a combination of receptor binding and transcriptional activation assays.

Workflow for Estrogenicity Assessment

Caption: A tiered approach to assessing estrogenic activity.

Protocol: Estrogen Receptor (ERα) Competitive Binding Assay

Causality: This assay directly measures the ability of 2,2'-sulfonylbis[4-tert-octylphenol] to compete with a radiolabeled natural ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor. A positive result provides strong evidence of a direct molecular interaction.

Step-by-Step Methodology:

-

Receptor Source: Utilize commercially available human recombinant ERα or prepare cytosol from estrogen-responsive tissues (e.g., rat uterus).

-

Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl with additives to stabilize the receptor).

-

Competition Reaction: In a multi-well plate, incubate a fixed concentration of ERα and [³H]-17β-estradiol with a range of concentrations of 2,2'-sulfonylbis[4-tert-octylphenol] (typically from 10⁻¹⁰ M to 10⁻⁴ M). Include a positive control (unlabeled 17β-estradiol) and a vehicle control.

-

Incubation: Incubate the plates at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of the test substance that inhibits 50% of the specific binding of the radioligand).

Protocol: Estrogen Receptor Transcriptional Activation Assay (e.g., OECD TG 455)

Causality: This assay determines if the binding of the test compound to the ER results in a functional cellular response—the activation of gene transcription. This moves beyond simple binding to assess agonistic or antagonistic activity.

Step-by-Step Methodology:

-

Cell Line: Use a stable transfected cell line, such as the VM7Luc4E2 (MCF-7 variant) or HeLa-9903 cell line, which contains the human ERα and an estrogen-responsive reporter gene (e.g., luciferase).

-

Cell Culture: Culture the cells in a phenol red-free medium to avoid background estrogenic activity, supplemented with charcoal-stripped serum.

-

Exposure: Plate the cells in a 96-well plate and, after attachment, expose them to a range of concentrations of 2,2'-sulfonylbis[4-tert-octylphenol].

-

Agonist Mode: Test the compound alone.

-

Antagonist Mode: Co-expose the cells with a fixed concentration of 17β-estradiol and a range of concentrations of the test compound.

-

-

Incubation: Incubate for 24-48 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: For agonist activity, calculate the EC₅₀ (effective concentration to produce 50% of the maximal response). For antagonist activity, calculate the IC₅₀ (concentration that inhibits 50% of the response induced by 17β-estradiol).

Similar to the estrogen pathway, we will investigate both binding to the androgen receptor and subsequent transcriptional activation.

Protocol: Androgen Receptor (AR) Competitive Binding Assay (e.g., OECD TG 458)

Causality: This assay determines if 2,2'-sulfonylbis[4-tert-octylphenol] can bind to the AR, which is a key initiating event for androgenic or anti-androgenic effects.

Step-by-Step Methodology:

-

Receptor Source: Use cytosol from the ventral prostate of castrated rats or commercially available recombinant rat or human AR.

-

Radioligand: A synthetic high-affinity androgen, such as [³H]-R1881 (methyltrienolone), is typically used.

-

Competition Reaction: The protocol is analogous to the ER binding assay, incubating the AR, [³H]-R1881, and a concentration range of the test compound.

-

Data Analysis: Calculate the IC₅₀ to determine the binding affinity.

Protocol: Androgen Receptor Transcriptional Activation Assay

Causality: This assay assesses the functional consequence of AR binding, determining if the compound acts as an AR agonist or antagonist.

Step-by-Step Methodology:

-

Cell Line: Use a stably transfected cell line, such as the AR-EcoScreen™ or MDA-kb2 cell line, which expresses the human AR and an androgen-responsive reporter gene.

-

Exposure and Analysis: The protocol is similar to the ER transcriptional activation assay, with testosterone or dihydrotestosterone (DHT) used as the reference agonist in the antagonist mode.

Disruption of the thyroid hormone system can occur at multiple levels. In vitro assays can screen for interference with thyroid hormone synthesis and receptor interaction.

Workflow for Thyroid Disruption Assessment

Caption: Key in vitro assays for thyroid disruption.

Protocol: Thyroperoxidase (TPO) Inhibition Assay

Causality: TPO is a key enzyme in the synthesis of thyroid hormones. Inhibition of TPO can lead to hypothyroidism. This assay directly measures the potential of a compound to interfere with this critical step.

Step-by-Step Methodology:

-

Enzyme Source: Use commercially available porcine or human TPO, or microsomal fractions from thyroid tissue.

-

Assay Principle: The assay measures the TPO-catalyzed oxidation of a substrate (e.g., guaiacol or Amplex Red) in the presence of hydrogen peroxide.

-

Inhibition Assay: Incubate the enzyme with a range of concentrations of 2,2'-sulfonylbis[4-tert-octylphenol] before initiating the reaction.

-

Detection: Measure the formation of the colored or fluorescent product spectrophotometrically or fluorometrically.

-

Data Analysis: Calculate the IC₅₀ for TPO inhibition.

Protocol: Thyroid Receptor (TR) Reporter Gene Assay

Causality: This assay determines if the test compound can act as an agonist or antagonist at the thyroid receptor, interfering with thyroid hormone signaling.

Step-by-Step Methodology:

-

Cell Line: Use a cell line (e.g., GH3 cells) co-transfected with a TR expression vector and a reporter gene construct containing a thyroid hormone response element (TRE).

-

Exposure and Analysis: The protocol is analogous to the ER and AR reporter assays, using triiodothyronine (T3) as the reference agonist.

Table 1: Hypothetical In Vitro Screening Data for 2,2'-sulfonylbis[4-tert-octylphenol]

| Assay | Endpoint | Hypothetical Result for 2,2'-sulfonylbis[4-tert-octylphenol] | Reference Compound (Result) | Interpretation |

| Estrogen Receptor (ERα) Binding | IC₅₀ | 1.5 µM | 17β-Estradiol (2 nM) | Weak binder to ERα. |

| ERα Reporter Gene (Agonist) | EC₅₀ | 0.8 µM | 17β-Estradiol (0.01 nM) | Weak estrogen agonist. |

| ERα Reporter Gene (Antagonist) | IC₅₀ | > 100 µM | Tamoxifen (10 nM) | Not an ERα antagonist. |

| Androgen Receptor (AR) Binding | IC₅₀ | 12 µM | Dihydrotestosterone (1 nM) | Very weak binder to AR. |

| AR Reporter Gene (Antagonist) | IC₅₀ | 5 µM | Flutamide (0.5 µM) | Potential anti-androgenic activity. |

| TPO Inhibition | IC₅₀ | 25 µM | Propylthiouracil (5 µM) | Weak inhibitor of thyroid hormone synthesis. |

| Thyroid Receptor (TRβ) Reporter | IC₅₀ | 8 µM | Amiodarone (1 µM) | Potential TR antagonist activity. |

Note: These are hypothetical values based on the activities of structurally related bisphenols and are for illustrative purposes.

Tier 2: In Vivo Confirmation - Assessing Effects in a Whole Organism

Positive or ambiguous findings from in vitro screening necessitate confirmation in a whole-organism model. In vivo assays integrate the complexities of absorption, distribution, metabolism, and excretion (ADME), providing a more holistic view of a substance's potential hazard.

The Rodent Uterotrophic Bioassay (OECD TG 440)

Causality: This assay is the gold standard for confirming in vivo estrogenic activity.[9] An increase in uterine weight in immature or ovariectomized female rats is a well-established and specific response to estrogenic stimulation.[10][11][12]

Step-by-Step Methodology:

-

Animal Model: Use either immature (postnatal day 18-21) or young adult, ovariectomized female rats. The immature model avoids the need for surgery.

-

Dose Selection: Based on in vitro data and range-finding studies, select at least three dose levels of 2,2'-sulfonylbis[4-tert-octylphenol], plus a vehicle control and a positive control (e.g., ethinyl estradiol).

-

Administration: Administer the test substance daily for three consecutive days by oral gavage or subcutaneous injection.

-

Necropsy: On the fourth day (approximately 24 hours after the final dose), humanely euthanize the animals and carefully dissect the uterus.

-

Endpoint Measurement: Record the body weight. The primary endpoint is the wet weight of the uterus. The blotted uterine weight (uterus with luminal fluid expressed) is also recorded.

-

Data Analysis: Analyze uterine weights (both absolute and relative to body weight) for statistically significant increases compared to the vehicle control group.

Expected Outcome: A dose-dependent increase in uterine weight would confirm the in vivo estrogenic activity of 2,2'-sulfonylbis[4-tert-octylphenol].

Synthesis and Weight of Evidence

The investigation of 2,2'-sulfonylbis[4-tert-octylphenol]'s endocrine disruption potential culminates in a weight-of-evidence analysis. This involves integrating the findings from all tiers of testing.

Caption: A weight-of-evidence approach to hazard identification.

-

Shows activity in in silico models.

-

Binds to a hormone receptor in vitro.

-

Elicits a functional response in a transcriptional activation assay.

-

Causes a corresponding adverse effect in an in vivo assay.

For instance, if 2,2'-sulfonylbis[4-tert-octylphenol] demonstrates ER binding and activation in vitro, followed by a positive uterotrophic response in vivo, there is compelling evidence for its classification as an estrogenic endocrine disruptor. Similarly, evidence of AR antagonism in vitro, coupled with relevant in vivo findings (e.g., in a Hershberger assay), would support an anti-androgenic classification.

Conclusion: From Data to Decision-Making

This guide has outlined a comprehensive, scientifically-grounded strategy for evaluating the endocrine-disrupting potential of 2,2'-sulfonylbis[4-tert-octylphenol]. By starting with broad screening tools and progressing to specific, mechanism-based in vivo studies, researchers can efficiently and effectively characterize the potential hazards of this and other novel chemical compounds. The causality behind each experimental choice is paramount; we are not merely collecting data but building a coherent narrative of molecular interaction, cellular response, and organism-level effect. This integrated approach ensures that the resulting data is robust, reliable, and directly applicable to the critical task of protecting human and environmental health.

References

-

Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. Environmental Health Perspectives, 123(7), 643–650. [Link]

-

Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. Environmental Health Perspectives, 123(7), 643–650. [Link]

-

Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. PubMed, 25775505. [Link]

-

Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. ResearchGate. [Link]

-

Viaplana, A., & Benz, R. D. (2019). In Silico Predictions of Endocrine Disruptors Properties. Endocrinology, 160(11), 2537-2549. [Link]

-

Viaplana, A., & Benz, R. D. (2019). In Silico Predictions of Endocrine Disruptors Properties. PMC, 6835928. [Link]

-

Zhang, L., et al. (2019). In Silico Prediction of Endocrine Disrupting Chemicals Using Single-Label and Multilabel Models. Journal of Chemical Information and Modeling, 59(3), 973-982. [Link]

-

Zhang, L., et al. (2019). In Silico Prediction of Endocrine Disrupting Chemicals Using Single-Label and Multilabel Models. ResearchGate. [Link]

-

Paris, F., et al. (2002). Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. Molecular and Cellular Endocrinology, 193(1-2), 43-9. [Link]

-

Laws, S. C., et al. (2000). Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. Toxicological Sciences, 54(1), 154-67. [Link]

-

Yamasaki, K., et al. (2000). Subcutaneous treatment of p-tert-octylphenol exerts estrogenic activity on the female reproductive tract in normal cycling rats of two different strains. Toxicology Letters, 116(1-2), 89-101. [Link]

-